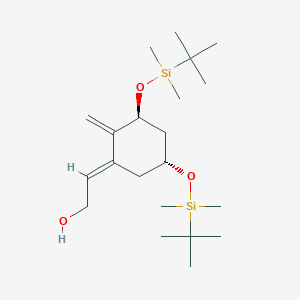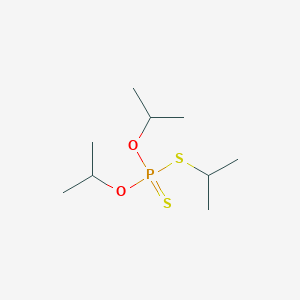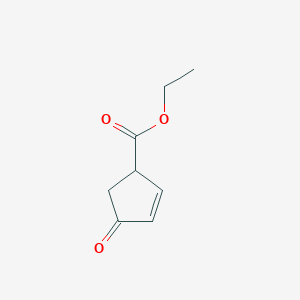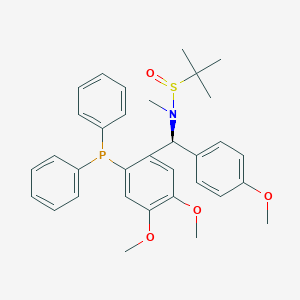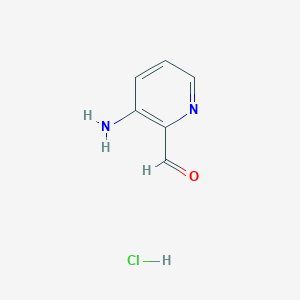
3-Aminopicolinaldehyde hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Aminopicolinaldehyde hydrochloride is a chemical compound with the molecular formula C6H6N2O·HCl. It is a derivative of pyridine, specifically a pyridinecarbaldehyde, and is characterized by the presence of an amino group at the third position and an aldehyde group at the second position on the pyridine ring. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity .
準備方法
The synthesis of 3-aminopicolinaldehyde hydrochloride typically involves the reaction of 3-aminopyridine with a suitable aldehyde precursor. One common method is the condensation of 3-aminopyridine with formaldehyde under acidic conditions, followed by purification to obtain the hydrochloride salt. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure high yield and purity .
化学反応の分析
3-Aminopicolinaldehyde hydrochloride undergoes a variety of chemical reactions, primarily due to the presence of both the amino and aldehyde functional groups. Some of the key reactions include:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or water. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
3-Aminopicolinaldehyde hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential use in drug development, particularly for compounds that target specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry
作用機序
The mechanism of action of 3-aminopicolinaldehyde hydrochloride is largely dependent on its reactivity with other molecules. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the aldehyde group can undergo nucleophilic addition reactions. These interactions allow it to act as a versatile intermediate in various chemical processes. The molecular targets and pathways involved are specific to the reactions it undergoes and the compounds it interacts with .
類似化合物との比較
3-Aminopicolinaldehyde hydrochloride can be compared with other similar compounds, such as 3-aminopyridine-2-carboxaldehyde and 3-aminopyridine. While all these compounds share the pyridine ring structure, this compound is unique due to the presence of both an amino and an aldehyde group, which confer distinct reactivity and applications. Other similar compounds may lack one of these functional groups, resulting in different chemical behavior and uses .
特性
分子式 |
C6H7ClN2O |
|---|---|
分子量 |
158.58 g/mol |
IUPAC名 |
3-aminopyridine-2-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C6H6N2O.ClH/c7-5-2-1-3-8-6(5)4-9;/h1-4H,7H2;1H |
InChIキー |
MGFKBHUKYLRBMQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1)C=O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



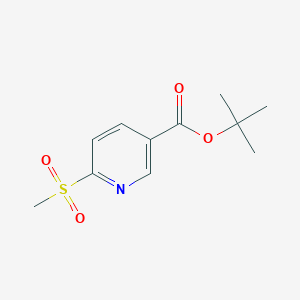

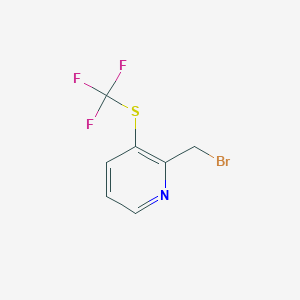

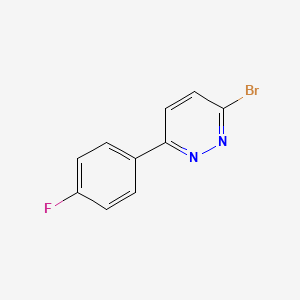
![7-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine](/img/structure/B13659799.png)
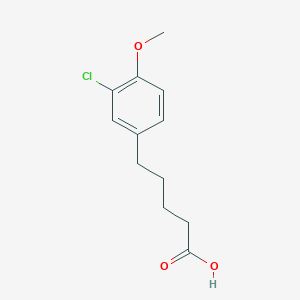
![Ethyl 2-[2-(Boc-amino)ethyl]-4-fluorobenzoate](/img/structure/B13659811.png)
